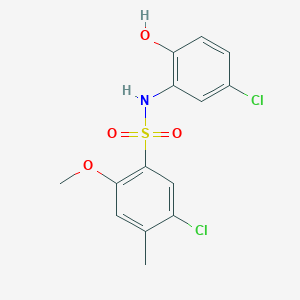

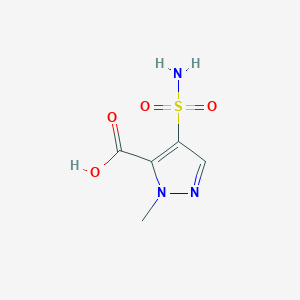

5-chloro-N-(5-chloro-2-hydroxyphenyl)-2-methoxy-4-methylbenzenesulfonamide

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

Synthesis Analysis

The synthesis of similar compounds has been reported in the literature. For instance, a mixture of thiophene-2-carbohydrazide and 1-(5-chloro-2-hydroxyphenyl)ethanone was dissolved in anhydrous ethanol containing a catalytic amount of glacial acetic acid. The reaction mixture was stirred under reflux for 3 hours, then cooled to room temperature and filtered. After six days, yellow block crystals were obtained .Molecular Structure Analysis

The molecular structure of similar compounds has been analyzed using X-ray diffraction analysis. The crystal structure of these compounds often involves N–H···O/O–H···O/C–H···O hydrogen bonds as well as other non-covalent associations .科学的研究の応用

Antitumor Properties and Mechanisms

- Antitumor Sulfonamides : Compounds from sulfonamide libraries, including derivatives similar in structure to the specified compound, have shown potent cell cycle inhibition in cancer cell lines, leading to clinical trials. These compounds disrupt tubulin polymerization or cause decreases in the S phase fraction, indicating their potential as antimitotic agents and antiproliferative agents, respectively. The gene expression changes induced by these sulfonamides highlight essential drug-sensitive cellular pathways, suggesting their utility in medicinal genomics (Owa et al., 2002).

Enzyme Inhibitory Effects

- Enzyme Inhibitory Kinetics : Novel sulfonamides, derived from methoxyphenethylamine, demonstrated significant inhibitory activity against acetylcholinesterase, comparable to standard treatments. This suggests their potential therapeutic application in conditions like Alzheimer’s disease, with the detailed enzymatic inhibition mechanism providing insights into their action (Abbasi et al., 2018).

Antimicrobial Activity

- Antimicrobial Sulfonamides : Novel sulfonamides incorporating 5-chloro-2-hydroxybenzaldehyde or 5-chloro-2-hydroxybenzoic acid scaffolds were synthesized and characterized. These compounds exhibited significant activity against various bacteria, including methicillin-sensitive and resistant Staphylococcus aureus, and Mycobacterium species, indicating their potential as antimicrobial agents (Krátký et al., 2012).

Tubulin Polymerization Inhibition

- Drug-Tubulin Interactions : Sulfonamide drugs, related in action to the specified compound, have been shown to bind to the colchicine site of tubulin, inhibiting polymerization in a reversible manner. This suggests a potential mechanism by which such compounds could exert antimitotic effects, critical for the development of anticancer drugs (Banerjee et al., 2005).

将来の方向性

The future research directions could involve further exploration of the synthesis, characterization, and potential applications of “5-chloro-N-(5-chloro-2-hydroxyphenyl)-2-methoxy-4-methylbenzene-1-sulfonamide” and similar compounds. This could include investigating their biological activities, potential uses in coordination chemistry, and their physical and chemical properties .

特性

IUPAC Name |

5-chloro-N-(5-chloro-2-hydroxyphenyl)-2-methoxy-4-methylbenzenesulfonamide |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H13Cl2NO4S/c1-8-5-13(21-2)14(7-10(8)16)22(19,20)17-11-6-9(15)3-4-12(11)18/h3-7,17-18H,1-2H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PZZWWHSEWAUNLN-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C=C1Cl)S(=O)(=O)NC2=C(C=CC(=C2)Cl)O)OC |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H13Cl2NO4S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

362.2 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-[(6-Methoxy-1,2,3,4-tetrahydronaphthalen-1-yl)methyl]prop-2-enamide](/img/structure/B2932266.png)

![4-acetyl-N-{[5-(2-oxopyrrolidin-1-yl)pyridin-3-yl]methyl}benzene-1-sulfonamide](/img/structure/B2932270.png)

![ethyl 3-[(4-methylbenzoyl)amino]-2-oxo-6-(trifluoromethyl)-2H-pyran-5-carboxylate](/img/structure/B2932271.png)

![4-cyano-N-(4-fluoro-1,3-benzothiazol-2-yl)-N-[(pyridin-3-yl)methyl]benzamide](/img/structure/B2932273.png)

![N-(4-chlorophenyl)-N'-{1-[3-chloro-5-(trifluoromethyl)-2-pyridinyl]-1H-1,2,4-triazol-3-yl}urea](/img/structure/B2932275.png)

![1-(2,4-difluorophenyl)-3-{1-[2-(2-methylphenyl)-2-oxoethyl]-2-oxo-5-phenyl-2,3-dihydro-1H-1,4-benzodiazepin-3-yl}urea](/img/structure/B2932285.png)

![2-(4-METHOXYPHENYL)-N-PHENYL-3-(PROPYLSULFANYL)-1,4,8-TRIAZASPIRO[4.5]DECA-1,3-DIENE-8-CARBOXAMIDE](/img/structure/B2932286.png)

![2-(2-chlorophenyl)-N-{2-hydroxy-2-[(thiophen-3-yl)methyl]propyl}acetamide](/img/structure/B2932287.png)

![3-[[(3-oxo-4H-1,4-benzoxazin-7-yl)amino]methyl]-N-pyridin-3-ylbenzamide](/img/structure/B2932288.png)